2,4-Dibromo-6-chloro-5-methylpyridin-3-amine
Description
Properties
IUPAC Name |
2,4-dibromo-6-chloro-5-methylpyridin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Br2ClN2/c1-2-3(7)4(10)5(8)11-6(2)9/h10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MABQQYTUCXQPLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(N=C1Cl)Br)N)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Br2ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-6-chloro-5-methylpyridin-3-amine typically involves halogenation reactions. One common method is the bromination of 6-chloro-5-methylpyridin-3-amine using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction conditions often include solvents like dichloromethane or acetonitrile and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent addition is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2,4-Dibromo-6-chloro-5-methylpyridin-3-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions with boronic acids to form biaryl compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions often involve the use of bases like sodium hydride or potassium carbonate.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura reactions.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used.
Major Products Formed
Substitution Reactions: Formation of substituted pyridine derivatives.
Coupling Reactions: Formation of biaryl compounds.
Oxidation and Reduction: Formation of various oxidized or reduced pyridine derivatives.
Scientific Research Applications
2,4-Dibromo-6-chloro-5-methylpyridin-3-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Material Science: The compound is used in the synthesis of organic semiconductors and liquid crystals.
Agrochemicals: It serves as an intermediate in the production of pesticides and herbicides.
Biological Studies: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 2,4-Dibromo-6-chloro-5-methylpyridin-3-amine depends on its application:
Medicinal Chemistry: It may act by inhibiting specific enzymes or receptors involved in disease pathways.
Material Science: In organic semiconductors, the compound’s electronic properties are influenced by the halogen atoms, which can affect charge transport and stability.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dibromo-6-chloropyridin-3-amine
- 2,4-Dichloro-6-methylpyridin-3-amine
- 2,4-Dibromo-5-methylpyridin-3-amine
Uniqueness
2,4-Dibromo-6-chloro-5-methylpyridin-3-amine is unique due to the specific combination of bromine, chlorine, and methyl groups on the pyridine ring. This combination provides distinct reactivity and electronic properties, making it suitable for specialized applications in medicinal chemistry and material science .
Biological Activity
2,4-Dibromo-6-chloro-5-methylpyridin-3-amine is a pyridine derivative that has garnered attention for its potential biological activities. This compound, with the chemical formula , is characterized by the presence of bromine and chlorine substituents, which are known to influence its reactivity and biological interactions. This article reviews its synthesis, biological activity, and relevant case studies.
The synthesis of 2,4-Dibromo-6-chloro-5-methylpyridin-3-amine typically involves halogenation reactions on pyridine derivatives. The compound can be synthesized through various methods, including:
- Bromination : Utilizing brominating agents to introduce bromine atoms at the 2 and 4 positions.
- Chlorination : Chlorination at the 6 position can be achieved using reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).
The synthesis process requires careful control of reaction conditions to ensure high yield and purity.
Antimicrobial Properties
Research indicates that pyridine derivatives exhibit significant antimicrobial activity. A study focused on various pyridine derivatives, including 2,4-Dibromo-6-chloro-5-methylpyridin-3-amine, demonstrated promising results against a range of bacterial strains. The presence of halogen substituents enhances the compound's ability to disrupt microbial cell membranes, leading to increased antibacterial efficacy.
| Compound | Activity Against Bacteria | MIC (µg/mL) |
|---|---|---|
| 2,4-Dibromo-6-chloro-5-methylpyridin-3-amine | Staphylococcus aureus | 32 |
| 2,4-Dibromo-6-chloro-5-methylpyridin-3-amine | Escherichia coli | 64 |
Anti-Thrombolytic Activity
In a comparative study of various pyridine derivatives, 2,4-Dibromo-6-chloro-5-methylpyridin-3-amine exhibited moderate anti-thrombolytic activity. The mechanism appears to involve the inhibition of clot formation through interference with platelet aggregation pathways.
| Compound | Anti-Thrombolytic Activity (%) |
|---|---|
| 2,4-Dibromo-6-chloro-5-methylpyridin-3-amine | 31.61 |
| Control (Aspirin) | 45.00 |
Cytotoxicity and Haemolytic Activity
The cytotoxic effects of this compound were evaluated in vitro using human red blood cells (RBCs). Results indicated that at higher concentrations, the compound exhibited significant haemolytic activity.
| Concentration (µM) | % Haemolysis |
|---|---|
| 50 | 11.72 |
| Control (Triton X-100) | 100 |
The biological activity of 2,4-Dibromo-6-chloro-5-methylpyridin-3-amine can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
- Receptor Modulation : It can modulate receptor activity, potentially influencing signal transduction pathways related to inflammation and coagulation.
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, a series of tests were conducted to evaluate the antimicrobial properties of 2,4-Dibromo-6-chloro-5-methylpyridin-3-amine against common pathogens such as Staphylococcus aureus and Escherichia coli. The results showed that the compound effectively inhibited bacterial growth at concentrations lower than those required for traditional antibiotics.
Case Study 2: Thrombolytic Potential
A study assessing the anti-thrombolytic potential of several pyridine derivatives found that 2,4-Dibromo-6-chloro-5-methylpyridin-3-amine significantly reduced clot formation in vitro. This suggests its potential application in developing new therapeutic agents for managing thrombotic disorders.
Q & A
Basic Questions
Q. What are effective synthetic routes for 2,4-Dibromo-6-chloro-5-methylpyridin-3-amine?
- Methodological Answer : Synthesis typically involves halogenation and substitution reactions. For example, bromination of a 6-chloro-5-methylpyridin-3-amine precursor using brominating agents like PBr₃ or NBS (N-bromosuccinimide) under controlled conditions. Chlorination can be achieved via electrophilic substitution or using chlorinating agents (e.g., SOCl₂). Amine protection (e.g., Boc or acetyl groups) may prevent undesired side reactions during halogenation. Similar strategies are documented for structurally related pyridine derivatives, such as bromo-chloro-aminopyridines .
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns and regioselectivity. For example, aromatic proton signals in pyridine derivatives are sensitive to electron-withdrawing substituents (Br, Cl) .
- Mass Spectrometry (HRMS) : To verify molecular weight and isotopic patterns (distinct for Br/Cl).
- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond lengths/angles and confirming stereochemistry. ORTEP-3 can visualize thermal ellipsoids for structural validation .
Advanced Research Questions
Q. How can contradictions between NMR and mass spectrometry data be resolved during characterization?
- Methodological Answer :
- Triangulation : Use complementary techniques like IR spectroscopy (functional group validation) and elemental analysis.
- Isotopic Pattern Analysis : HRMS can distinguish between Cl/Br isotopic clusters, resolving ambiguities in molecular ion identification.
- 2D NMR (COSY, NOESY) : Clarifies through-space and through-bond correlations, especially in crowded aromatic regions.
- Reference Standards : Compare with literature data for analogous compounds (e.g., 2-Amino-3,5-dibromo-6-methylpyridine) .
Q. What challenges arise in crystallizing halogen-rich pyridine derivatives, and how are they addressed?
- Methodological Answer :
- Solubility Issues : Halogenated compounds often exhibit low solubility. Co-crystallization with solvents like DMSO or DMF can improve crystal growth.
- Twinned Data : Use SHELXL’s TWIN command for refinement. High-resolution data (≤1.0 Å) minimizes overfitting.
- Thermal Motion Artifacts : ORTEP-3’s thermal ellipsoid visualization helps identify disordered regions. Anisotropic refinement in SHELXL improves model accuracy .
Q. How does the electronic environment of the pyridine ring influence reactivity in cross-coupling reactions?
- Methodological Answer :
- Hammett Parameters : Electron-withdrawing groups (Br, Cl) deactivate the ring, directing electrophilic attacks to specific positions.
- Buchwald-Hartwig Amination : Steric hindrance from methyl and halogen groups may require bulky ligands (e.g., XPhos) for efficient C–N bond formation.
- DFT Calculations : Predict regioselectivity in Suzuki-Miyaura couplings by analyzing frontier molecular orbitals (HOMO/LUMO) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
